Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
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Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the 3D structure of the molecule, including bond lengths, bond angles, and conformation. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
Synthesis and Chemical Properties :
- Trstenjak, Ilaš, and Kikelj (2013) described the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate using rhodium(II) acetate. These compounds are versatile building blocks for bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).
- In another study by the same authors, the synthesis of similar compounds was described, highlighting their potential use in creating analogs of the factor Xa inhibitor rivaroxaban with dual antithrombotic activity (Trstenjak, Ilaš, & Kikelj, 2013).
Applications in Drug Synthesis :
- Brown and Foubister (1989) reported the synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants, which involved the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid under various conditions (Brown & Foubister, 1989).
- The same team also reported on the unambiguous synthesis of these compounds, emphasizing the importance of avoiding ring enlargement side reactions (Brown & Foubister, 1989).
Structural and Computational Studies :
- Murthy et al. (2017) conducted a comprehensive study on the synthesis, crystal structure, spectral investigations, and computational analysis of 4-benzyl-5-oxomorpholine-3-carbamide, which showed potential as a bioactive agent. The study included molecular dynamics simulations and docking studies, suggesting inhibitory activity against specific enzymes (Murthy et al., 2017).
Potential as Building Blocks for Novel Compounds :
- Vafina et al. (2003) explored the synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives, highlighting the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which are crucial for further chemical transformations (Vafina et al., 2003).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes information about the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions based on the current knowledge about the compound. It could include potential applications, modifications, or investigations into the compound.
properties
IUPAC Name |
methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543341 |
Source
|
Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate | |
CAS RN |
1235181-00-6 |
Source
|
Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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